molecular formula C8H7N3O2 B2382024 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1279816-65-7

7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2382024
CAS No.: 1279816-65-7
M. Wt: 177.163
InChI Key: ZFMMFKLCTIIEGV-UHFFFAOYSA-N
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Description

7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The unique structural characteristics of this compound make it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods: Industrial production methods often employ palladium-catalyzed reactions for the efficient synthesis of this compound. These methods are scalable and exhibit high levels of selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 8-Aminoimidazo[1,2-a]pyridine

Comparison: Compared to its analogues, 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid exhibits unique properties due to its specific functional groups. These differences can influence its reactivity, biological activity, and suitability for various applications .

Properties

IUPAC Name

7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMMFKLCTIIEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279816-65-7
Record name 7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid
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